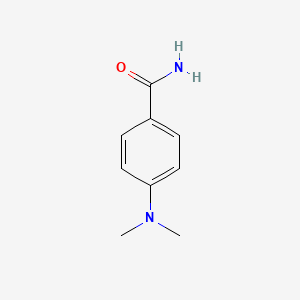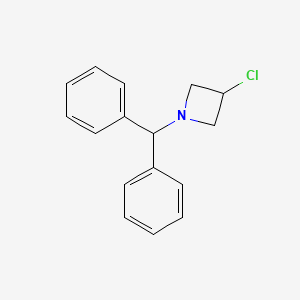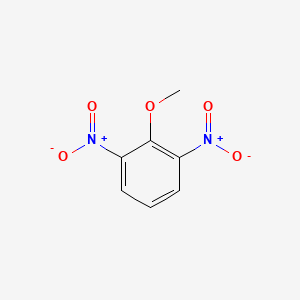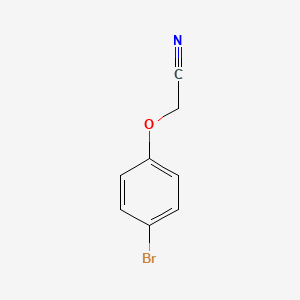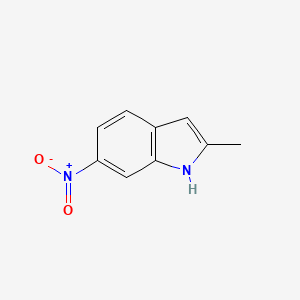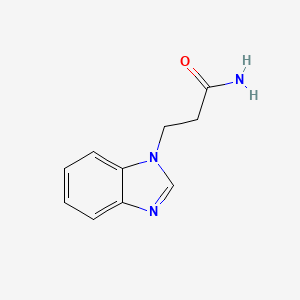
3-(1H-benzimidazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves condensation reactions, utilizing starting materials like o-phenylenediamines with carboxylic acids or their derivatives. For instance, a study on the synthesis and evaluation of benzimidazole-based Schiff base copper(II) complexes demonstrates the synthesis of compounds containing the benzimidazole moiety through Schiff base condensation (Paul et al., 2015). Another example includes the synthesis of benzimidazol-2-yl derivatives via reactions under microwave irradiation, showcasing the versatility of synthesis methods (Rashid et al., 2012).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by X-ray crystallography and spectroscopic methods. The crystal structure and DFT calculations, as seen in the study of crystal structure, DFT calculation, and Hirshfeld surface analysis, reveal insights into the geometry and intermolecular interactions of such compounds (Adardour et al., 2023).
Chemical Reactions and Properties
Benzimidazole derivatives participate in various chemical reactions, forming complexes with metals or undergoing transformations that highlight their reactive nature. For example, copper(II) complexes derived from benzimidazole-containing compounds exhibit significant interactions with DNA and show cytotoxic effects against certain cancer cell lines, underscoring their potential in medicinal chemistry (Paul et al., 2015).
Physical Properties Analysis
The physical properties of 3-(1H-Benzimidazol-1-yl)propanamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are often determined through experimental studies involving crystallography and spectroscopy.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, define the utility of benzimidazole derivatives. Their ability to form complexes with metals, as well as their biological activities, are of particular interest. Studies on their synthesis and biological evaluation, like those exploring their anticonvulsant and antifungal activities, provide valuable information on their chemical behavior and applications (Kamiński et al., 2015), (Zhang et al., 2012).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
3-(1H-benzimidazol-1-yl)propanamide derivatives have been synthesized and studied for their antimicrobial activity. For instance, certain derivatives have shown notable activity against bacteria and fungi. Specifically, compounds with 3-(1H-benzimidazol-1-yl)propanamide structure demonstrated anti-gram-positive bacterial activity and antifungal effects against specific fungal strains (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Cytotoxic and Anticancer Properties
These compounds have also been explored for their cytotoxic and anticancer properties. Certain 3-(1H-benzimidazol-1-yl)propanamide derivatives have displayed cytotoxic activity against various cancer cell lines, suggesting their potential as chemotherapeutic agents. For instance, some derivatives have shown high cytotoxicity against human leukemia cells and effectiveness against breast and cervical cancer cell lines (Paul et al., 2015).
Anticonvulsant Properties
Research has also indicated potential anticonvulsant properties of 3-(1H-benzimidazol-1-yl)propanamide derivatives. Studies on compounds joining the chemical fragments of ethosuximide and other antiepileptic drugs suggest these derivatives as promising new hybrid anticonvulsant agents (Kamiński et al., 2015).
Antifungal Activity
Some 3-(1H-benzimidazol-1-yl)propanamide derivatives have shown significant in vitro antifungal activities. These compounds were effective against fungal species like Botrytis cinerea, with better efficacy than some standard antifungal agents (Zhang, Zhou, Li, & Jiang, 2012).
Propiedades
IUPAC Name |
3-(benzimidazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-10(14)5-6-13-7-12-8-3-1-2-4-9(8)13/h1-4,7H,5-6H2,(H2,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOCMNYFMMLILL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348646 |
Source


|
| Record name | 3-(1H-benzimidazol-1-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26663756 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(1H-benzimidazol-1-yl)propanamide | |
CAS RN |
22492-17-7 |
Source


|
| Record name | 3-(1H-benzimidazol-1-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




